molecular formula C21H14ClN3O2 B12593126 3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione CAS No. 649723-29-5

3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione

Cat. No.: B12593126
CAS No.: 649723-29-5
M. Wt: 375.8 g/mol
InChI Key: BVXRVDUPIJBHLF-UHFFFAOYSA-N
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Description

3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione is a chemical compound that belongs to the class of hydrazinylidene derivatives. This compound is known for its unique structure, which includes a quinoline backbone and a hydrazinylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione typically involves the reaction of a quinoline derivative with a hydrazine derivative. One common method involves the condensation of 4-chlorobenzohydrazide with 1-phenylquinoline-2,4-dione under appropriate conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity .

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves similar reaction conditions with optimization for larger batch sizes.

Chemical Reactions Analysis

3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrazinylidene moiety, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydrazinylidene moiety may play a crucial role in binding to these targets and modulating their activity. Further research is needed to elucidate the exact pathways involved .

Comparison with Similar Compounds

3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione can be compared with other hydrazinylidene derivatives and quinoline-based compounds. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and biological activity.

Biological Activity

The compound 3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione , with CAS number 649723-29-5, is a hydrazone derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H14_{14}ClN3_3O2_2
  • Molecular Weight : 375.81 g/mol
  • LogP : 4.807 (indicating lipophilicity)

The structure of the compound features a quinoline backbone with a hydrazone functional group, which is known to influence its biological properties significantly.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds similar to this hydrazone have been shown to inhibit key enzymes such as cholinesterases (AChE and BChE), which are critical in neurodegenerative diseases like Alzheimer's. For instance, compounds with similar structures exhibited IC50_{50} values ranging from 5.4 μM to 24.3 μM against these enzymes, suggesting potential for cognitive enhancement or neuroprotection .
  • Antioxidant Activity : The presence of the phenyl and chlorophenyl groups may contribute to antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in biological systems .
  • Anticancer Potential : Preliminary studies indicate that derivatives of quinoline compounds exhibit cytotoxic effects against various cancer cell lines. The hydrazone moiety has been linked to enhanced anticancer activity through apoptosis induction in tumor cells .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant biological activities:

Activity IC50_{50} (μM) Reference
AChE Inhibition10.4 - 19.2
BChE Inhibition7.7 - 30.1
Cytotoxicity (MCF-7)Varies (specific data needed)

The structure-activity relationship (SAR) analysis indicates that the substitution pattern on the quinoline ring significantly affects the inhibitory potency against cholinesterases.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of similar quinoline derivatives in models of Alzheimer’s disease. The results indicated that these compounds could reduce amyloid-beta aggregation and enhance cognitive function in animal models .
  • Anticancer Efficacy : Another case study focused on the cytotoxic effects of related hydrazone derivatives on breast cancer cell lines (MCF-7). The findings revealed that certain modifications to the hydrazone structure improved selectivity and potency against cancer cells while sparing normal cells .

Properties

CAS No.

649723-29-5

Molecular Formula

C21H14ClN3O2

Molecular Weight

375.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)diazenyl]-4-hydroxy-1-phenylquinolin-2-one

InChI

InChI=1S/C21H14ClN3O2/c22-14-10-12-15(13-11-14)23-24-19-20(26)17-8-4-5-9-18(17)25(21(19)27)16-6-2-1-3-7-16/h1-13,26H

InChI Key

BVXRVDUPIJBHLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)N=NC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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